molecular formula C21H22N2O3 B11631402 Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate

Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate

Cat. No.: B11631402
M. Wt: 350.4 g/mol
InChI Key: XVMRLSPRGMSLPG-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

    Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Substituted Quinolines: Compounds with various functional groups that exhibit diverse chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(2-ethylanilino)-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-14-8-6-7-9-18(14)23-20-16-12-15(25-3)10-11-19(16)22-13-17(20)21(24)26-5-2/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

XVMRLSPRGMSLPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)OC

Origin of Product

United States

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